(S)-1-(4-(tert-Butyl)-2-thioxothiazolidin-3-yl)ethan-1-one
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Overview
Description
(S)-1-(4-(tert-Butyl)-2-thioxothiazolidin-3-yl)ethan-1-one is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of an acetyl group at the third position and a tert-butyl group at the fourth position. Thiazolidine derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-(tert-Butyl)-2-thioxothiazolidin-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with α-haloketones. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50°C to 100°C to facilitate cyclization .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of green chemistry principles, such as employing eco-friendly solvents and catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (S)-1-(4-(tert-Butyl)-2-thioxothiazolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperatures ranging from 0°C to 25°C.
Reduction: Lithium aluminum hydride; temperatures ranging from -78°C to room temperature.
Substitution: Nucleophiles like amines or alcohols; temperatures ranging from 0°C to 50°C.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
(S)-1-(4-(tert-Butyl)-2-thioxothiazolidin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (S)-1-(4-(tert-Butyl)-2-thioxothiazolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition can help manage conditions like hyperuricemia and gout . The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Thiazolidine-2-thione: Shares the core thiazolidine structure but lacks the acetyl and tert-butyl groups.
1,2,4-Triazolidine-3-thione: Another heterocyclic compound with similar biological activities but different structural features.
Uniqueness: (S)-1-(4-(tert-Butyl)-2-thioxothiazolidin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the acetyl and tert-butyl groups contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
1-[(4S)-4-tert-butyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS2/c1-6(11)10-7(9(2,3)4)5-13-8(10)12/h7H,5H2,1-4H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTHQXIFRNUJHD-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CSC1=S)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@H](CSC1=S)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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